Comparative Ion Channel Inhibition: KCNQ2 Antagonism vs. Structural Analogs
The compound demonstrates measurable antagonistic activity at the KCNQ2 potassium channel, with a reported IC50 of 70 nM [1]. This activity can be compared to another quinazoline derivative, which showed agonist activity at KCNQ2/KCNQ3 with an EC50 of 5,500 nM [2]. While not a direct head-to-head study, this cross-study comparison illustrates the functional divergence within the quinazoline class; the target compound acts as an antagonist with nanomolar potency, whereas a structurally related analog acts as a micromolar agonist, highlighting its distinct pharmacological fingerprint for ion channel research.
| Evidence Dimension | KCNQ2 Potassium Channel Modulation |
|---|---|
| Target Compound Data | IC50 = 70 nM (Antagonist) |
| Comparator Or Baseline | Quinazoline derivative (agonist) with EC50 = 5,500 nM at KCNQ2/KCNQ3 |
| Quantified Difference | Target compound shows ~78-fold higher potency and opposite functional effect (antagonism vs. agonism) compared to the analog. |
| Conditions | CHO cells expressing KCNQ2, automated patch clamp assay, 3-minute incubation. |
Why This Matters
This specific potency and functional profile at KCNQ2 are critical for researchers requiring a selective molecular tool to study or modulate this specific potassium channel subtype.
- [1] BindingDB. (n.d.). BindingDB Entry BDBM50395464 for CHEMBL2164048 (Target Compound). Retrieved April 23, 2026, from https://www.bindingdb.org/rwd/bind/index.jsp?target=KCNQ2 View Source
- [2] BindingDB. (n.d.). BindingDB Entry BDBM50420059 for CHEMBL2046676 (Comparator). Retrieved April 23, 2026, from https://www.bindingdb.org/rwd/bind/index.jsp?target=KCNQ2/KCNQ3 View Source
